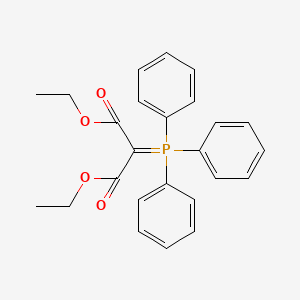
Diethyl (triphenyl-lambda~5~-phosphanylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(triphenyl-) is a compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of diethyl groups and a triphenyl moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(triphenyl-) typically involves the use of Grignard reagents. One common method is the reaction of triphenylmethanol with diethyl magnesium bromide under anhydrous conditions. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the carbonyl compound to form the desired product .
Industrial Production Methods
In industrial settings, the production of diethyl 2-(triphenyl-) often involves large-scale Grignard reactions. The process requires stringent control of reaction conditions to ensure high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(triphenyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-(triphenyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of diethyl 2-(triphenyl-) involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and radical formation .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethanol: Shares the triphenyl moiety but lacks the diethyl groups.
Diethyl ether: Contains diethyl groups but lacks the triphenyl moiety.
Triphenylphosphine: Contains the triphenyl moiety but has different functional groups.
Uniqueness
Diethyl 2-(triphenyl-) is unique due to the combination of diethyl and triphenyl groups, which confer distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
7509-48-0 |
|---|---|
Molecular Formula |
C25H25O4P |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
diethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate |
InChI |
InChI=1S/C25H25O4P/c1-3-28-24(26)23(25(27)29-4-2)30(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 |
InChI Key |
FKAQBDQGUZNLCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















